3',5'-Dibromo-2'-Hydroxyacetophenone CAS number and properties
3',5'-Dibromo-2'-Hydroxyacetophenone CAS number and properties
An In-depth Technical Guide to 3',5'-Dibromo-2'-hydroxyacetophenone
This guide provides a comprehensive technical overview of 3',5'-Dibromo-2'-hydroxyacetophenone, a key halogenated phenolic ketone. It is intended for researchers and professionals in organic synthesis, medicinal chemistry, and drug development, offering insights into its properties, synthesis, reactivity, and applications.
Core Compound Identification
Chemical Structure:
Caption: Chemical structure of 3',5'-Dibromo-2'-hydroxyacetophenone.
This molecule is systematically named 1-(3,5-dibromo-2-hydroxyphenyl)ethan-1-one . Its core structure consists of an acetophenone scaffold substituted with a hydroxyl group at the 2'-position and two bromine atoms at the 3'- and 5'-positions of the phenyl ring.
Physicochemical and Spectroscopic Profile
The compound's utility in a research setting is defined by its physical properties and spectroscopic signature.
Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 22362-66-9 | [1][2] |
| Molecular Formula | C₈H₆Br₂O₂ | [1][2] |
| Molecular Weight | 293.94 g/mol | [1][2] |
| Appearance | Cream to yellow crystals or crystalline powder | [2] |
| Melting Point | 108-111 °C | [1] |
| Boiling Point | 307.5 ± 42.0 °C (Predicted) | [3] |
| Density | 1.936 ± 0.06 g/cm³ (Predicted) | [3] |
| XLogP3 | 3.2 | [4] |
| Topological Polar Surface Area | 37.3 Ų | [4] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
Predicted Spectroscopic Data
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):
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δ ~12.0-12.5 ppm (s, 1H): This downfield singlet corresponds to the phenolic hydroxyl proton (-OH). Its significant deshielding is due to strong intramolecular hydrogen bonding with the adjacent carbonyl oxygen, a characteristic feature of 2'-hydroxyacetophenones.[1][11]
-
δ ~7.8-8.0 ppm (d, J ≈ 2.5 Hz, 1H): This signal is assigned to the aromatic proton at the 6'-position. It appears as a doublet due to coupling with the proton at the 4'-position.
-
δ ~7.6-7.7 ppm (d, J ≈ 2.5 Hz, 1H): This doublet corresponds to the aromatic proton at the 4'-position, coupled to the 6'-proton.
-
δ ~2.6 ppm (s, 3H): This upfield singlet is characteristic of the acetyl methyl protons (-COCH₃).
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):
-
δ ~204 ppm: Carbonyl carbon (C=O).
-
δ ~160 ppm: Aromatic carbon bearing the hydroxyl group (C2').
-
δ ~138 ppm: Aromatic carbon (C6').
-
δ ~135 ppm: Aromatic carbon (C4').
-
δ ~120 ppm: Aromatic carbon bearing the acetyl group (C1').
-
δ ~115 ppm: Aromatic carbon bearing a bromine atom (C3').
-
δ ~112 ppm: Aromatic carbon bearing a bromine atom (C5').
-
δ ~26 ppm: Acetyl methyl carbon (-CH₃).
Synthesis and Mechanism
The most direct and industrially relevant method for synthesizing 3',5'-Dibromo-2'-hydroxyacetophenone is through the Fries rearrangement of 2,4-dibromophenyl acetate.[1][12] This reaction is a cornerstone of phenol chemistry, enabling the conversion of a phenolic ester to a hydroxyaryl ketone.[13][14][15]
The Fries Rearrangement Mechanism
The Fries rearrangement is an intramolecular electrophilic aromatic substitution reaction catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).[12] The reaction proceeds through the formation of a key acylium ion intermediate.
Caption: Key stages of the Fries rearrangement for the synthesis of 3',5'-Dibromo-2'-hydroxyacetophenone.
Causality in the Mechanism:
-
Lewis Acid Coordination: AlCl₃, a potent electron acceptor, coordinates to the carbonyl oxygen of the ester. This site is more basic than the phenolic oxygen, making it the preferred point of initial attack.
-
Acylium Ion Generation: This coordination polarizes the C-O bond, facilitating the departure of the acetyl group as a highly electrophilic acylium ion (CH₃CO⁺). This is the key reactive species.
-
Intramolecular Attack: The acylium ion then attacks the electron-rich aromatic ring. The ortho-position is sterically accessible and electronically activated by the hydroxyl group. Higher reaction temperatures typically favor the formation of the thermodynamically more stable ortho-isomer due to chelation of the product with the aluminum catalyst.[12]
-
Workup: The reaction is quenched with acid to hydrolyze the aluminum-phenoxide complex, liberating the final product.
Experimental Protocol: Fries Rearrangement
This protocol is a representative procedure based on established methodologies for the Fries rearrangement.[1]
Materials:
-
2,4-Dibromophenyl acetate
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dry, inert solvent (e.g., nitrobenzene or 1,2-dichloroethane)
-
Hydrochloric acid (concentrated)
-
Ice
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 2,4-dibromophenyl acetate (1.0 eq).
-
Solvent Addition: Add a minimal amount of dry nitrobenzene to dissolve the starting material.
-
Catalyst Addition: Cool the mixture in an ice bath to 0-5 °C. Cautiously add anhydrous aluminum chloride (approx. 2.5-3.0 eq) portion-wise, ensuring the temperature does not rise significantly.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 150-165 °C.[1] Maintain this temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid. This step is highly exothermic and should be performed in a fume hood with appropriate personal protective equipment.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 3',5'-Dibromo-2'-hydroxyacetophenone.
Reactivity and Synthetic Applications
3',5'-Dibromo-2'-hydroxyacetophenone is a versatile building block in organic synthesis, owing to its multiple reactive sites. Its derivatives are of significant interest in medicinal chemistry.[16][17]
Key Reactive Sites:
-
Phenolic Hydroxyl Group: Can undergo O-alkylation or O-acylation.
-
Acetyl Group: The methyl protons are weakly acidic and can be functionalized. The carbonyl can undergo condensation reactions.
-
Aromatic Ring: The remaining hydrogen at the 6'-position can potentially be substituted under harsh conditions.
Synthesis of Chalcones
Hydroxyacetophenones are classical precursors for the synthesis of chalcones, which are known for their broad spectrum of biological activities.[18] The reaction involves a Claisen-Schmidt condensation with an appropriate aldehyde.
Caption: General scheme for chalcone synthesis.
Precursor to Heterocyclic Scaffolds
The compound serves as a valuable starting material for the synthesis of various heterocyclic systems. For example, related hydroxyacetophenones have been used to create novel tetrazole hybrids with significant antimicrobial activity.[16] This highlights its potential in generating libraries of compounds for biological screening.
Safety and Handling
As a halogenated and reactive organic compound, 3',5'-Dibromo-2'-hydroxyacetophenone requires careful handling.
GHS Hazard Classification:
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.
-
Engineering Controls: Handle in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.
-
First Aid Measures:
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Inhalation: Move the person to fresh air and keep comfortable for breathing.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Conclusion
3',5'-Dibromo-2'-hydroxyacetophenone is a compound of significant interest due to its versatile chemical nature and its role as a precursor to potentially bioactive molecules. Its synthesis via the Fries rearrangement is a classic yet robust method. A thorough understanding of its properties, reactivity, and handling is crucial for its effective and safe utilization in research and development, particularly in the pursuit of novel therapeutic agents.
References
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- The Design, Synthesis, and Evaluation of the Biological Activity of Hydroxamic Deriv
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